![molecular formula C16H11BrO2 B3265910 6-Bromo-4'-methylflavone CAS No. 41255-32-7](/img/structure/B3265910.png)
6-Bromo-4'-methylflavone
Overview
Description
6-Bromo-4’-methylflavone is a flavone compound that is commonly found in various plants and herbs. It is a grey colored powder and its molecular formula is C16H11BrO2 .
Synthesis Analysis
Flavone analogs have been successfully synthesized for the development of a novel drug against dengue fever . The introduction of electron-withdrawing groups on ring B such as Br enhanced the activity significantly . Another study showed that flavones and flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis
The molecular structure of 6-Bromo-4’-methylflavone is characterized by a molecular weight of 315.16 g/mol . The InChIKey is VNLPVWHRKKWDQB-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br .Physical And Chemical Properties Analysis
6-Bromo-4’-methylflavone has a molecular weight of 315.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 26.3 Ų . The melting point is between 196.2 and 197.8 °C .Scientific Research Applications
Microbial Transformation
Flavonoids like 6-Bromo-4’-methylflavone can be used as substrates by fungi and actinomycetes for biotransformation. These microorganisms can carry out various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives .
Chemical Properties
6-Bromo-4’-methylflavone is a grey colored powder with a melting point between 196.2 and 197.8 °C . This information is crucial for researchers in determining the conditions under which the compound can be stored and used.
Fluorescent Probe Design
6-Bromo-4’-methylflavone can be used in the design and synthesis of novel fluorescent probes. For example, it has been used to create a probe for detecting Aluminum (Al3+), a non-essential element that can potentially cause chronic toxicity .
Mechanism of Action
Safety and Hazards
The safety data sheet for 6-Bromo-4’-methylflavone indicates that it does not cause hemolysis of red blood cells and therefore does not have a toxic effect . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment and face protection should be worn when handling this compound .
properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPYQNXBLNZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238543 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4'-methylflavone | |
CAS RN |
41255-32-7 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41255-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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